4,8-Dichloro-5-fluoroquinazoline
Description
Significance of the Quinazoline (B50416) Scaffold in Advanced Synthetic Organic Chemistry
The quinazoline framework serves as a versatile building block for the construction of complex molecular architectures. nih.gov Its inherent chemical properties allow for diverse functionalization, making it a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.com Synthetic chemists continuously explore novel methodologies for the construction and modification of the quinazoline ring system, driven by the quest for new therapeutic agents and functional materials. nih.govacs.org The development of efficient synthetic routes, including multi-component reactions and transition-metal-catalyzed cross-couplings, has significantly expanded the chemical space accessible from this heterocyclic system. nih.govnih.gov
The Unique Role of Halogenation, particularly Fluorination and Chlorination, in the Chemical Space of Quinazolines
The introduction of halogen atoms, such as chlorine and fluorine, onto the quinazoline core dramatically influences its physicochemical and biological properties. nih.govbohrium.com Halogenation can alter the electronic distribution within the molecule, modulate its reactivity, and enhance its binding affinity to biological targets. nih.gov Fluorine, in particular, is often incorporated to improve metabolic stability and membrane permeability. lboro.ac.uk The presence of chlorine atoms provides reactive handles for further synthetic transformations, most notably through nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org The strategic placement of these halogens is a key aspect of modern drug design and lead optimization. bohrium.comlboro.ac.uk
Positioning of 4,8-Dichloro-5-fluoroquinazoline within the Chemical Landscape of Substituted Quinazolines
This compound is a synthetically important intermediate characterized by a specific substitution pattern of two chlorine atoms at positions 4 and 8, and a fluorine atom at position 5. nih.gov This arrangement of electron-withdrawing halogen atoms on the quinazoline ring system makes it a highly reactive substrate for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. evitachem.com Its unique substitution pattern distinguishes it from other halogenated quinazolines, such as 2,4-dichloro-5-fluoroquinazoline (B1452896) and 2,4-dichloro-8-fluoroquinazoline, offering different regioselective opportunities for synthetic chemists. echemi.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3Cl2FN2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4,8-dichloro-5-fluoroquinazoline |
InChI |
InChI=1S/C8H3Cl2FN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H |
InChI Key |
AKODEEOGUCCTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4,8 Dichloro 5 Fluoroquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinazoline (B50416) Ring System
The quinazoline scaffold is a foundational element in the synthesis of various biologically active compounds. The reactivity of substituted quinazolines in nucleophilic aromatic substitution (SNAr) reactions is a critical aspect of their synthetic utility. In the case of 4,8-dichloro-5-fluoroquinazoline, the presence of three halogen atoms at different positions on the ring system presents a unique case for studying regioselectivity and reactivity.
Reactivity of the Chloro-Substituents at C-4 and C-8
In the this compound molecule, the chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the one at the C-8 position. This heightened reactivity is attributed to the electronic influence of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which activates the C-4 position for substitution. This selective reactivity allows for the sequential functionalization of the quinazoline core. For instance, reacting this compound with a nucleophile will preferentially lead to the displacement of the C-4 chloro group, leaving the C-8 chloro and C-5 fluoro substituents intact for subsequent transformations.
Reactivity of the Fluoro-Substituent at C-5
The fluorine atom at the C-5 position generally exhibits lower reactivity towards nucleophilic aromatic substitution compared to the chloro group at C-4. This is a common trend in SNAr reactions where, despite the high electronegativity of fluorine, the carbon-fluorine bond is strong, and fluoride (B91410) is a poor leaving group compared to chloride. Consequently, the C-5 fluoro group typically remains unchanged during the initial substitution at the more reactive C-4 position.
Investigation of Competitive versus Selective Substitutions
The differential reactivity of the halogen substituents in this compound enables selective and competitive substitution reactions. By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to achieve substitution at a specific site. The primary substitution invariably occurs at the C-4 position due to its electronic activation. Following the substitution at C-4, the newly introduced group can influence the reactivity of the remaining halogenated sites. This step-wise approach is fundamental to building molecular complexity from the this compound starting material.
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in modifying halogenated quinazolines.
Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effectively employed to functionalize the this compound core. These reactions typically target the carbon-chlorine bonds. The C-4 chloro group is the more reactive site for such couplings, analogous to its behavior in SNAr reactions. This allows for the regioselective introduction of aryl, heteroaryl, or alkyl groups at this position.
For example, the reaction of a 4-substituted-8-chloro-5-fluoroquinazoline with a boronic acid in the presence of a palladium catalyst and a base would result in the formation of a new carbon-carbon bond at the C-8 position. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.
| Reactant A | Reactant B | Catalyst/Conditions | Product |
| 4-((3-acrylamidophenyl)amino)-8-chloro-5-fluoroquinazoline | (4-(dimethylamino)phenyl)boronic acid | Pd(PPh3)4, K2CO3, dioxane/H2O | 4-((3-acrylamidophenyl)amino)-8-(4-(dimethylamino)phenyl)-5-fluoroquinazoline |
The Role of this compound as a Key Synthetic Intermediate
Based on the chemistry of analogous di- and tri-substituted quinazolines, this compound is structured to be a potent electrophile, poised for sequential nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the halogen substituents, render the carbon atoms at positions 4 and 8 highly susceptible to nucleophilic attack.
Theoretical analysis suggests that the chlorine atom at the C4 position is significantly more labile than the one at C8. This regioselectivity is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines, where the C4 position is preferentially attacked by a wide range of nucleophiles. This makes this compound a potentially valuable intermediate for the controlled, stepwise introduction of different functionalities onto the quinazoline core.
Building Block for the Construction of Complex Heterocyclic Architectures
In principle, the sequential displacement of the two chloro groups could be used to construct fused heterocyclic systems. For instance, reaction with a dinucleophile, such as a hydrazine (B178648) or a 1,2-diamine, could lead to the formation of triazoloquinazolines or imidazoquinazolines, respectively. These resulting fused architectures are prominent scaffolds in medicinal chemistry. However, no specific examples detailing these transformations for this compound have been found in the surveyed literature.
Precursor to Diversified Quinazoline Derivatives
The primary utility of this compound would be as a precursor for a diverse array of substituted quinazolines. The predictable regioselectivity allows for the initial introduction of a substituent at the C4 position, followed by a different substitution at the C8 position. This pathway would grant access to a wide matrix of 4,8-disubstituted-5-fluoroquinazoline derivatives. Potential nucleophiles for these transformations include, but are not limited to, amines, alcohols, and thiols, which would yield amino-, ether-, and thioether-linked quinazolines, respectively. Despite this theoretical potential, the public domain lacks specific examples of such derivatization starting from this particular compound.
Functional Group Interconversions and Strategic Derivatization of this compound
The strategic derivatization of this compound hinges on the differential reactivity of its two chlorine atoms. A typical synthetic strategy would involve:
Selective C4 Substitution: Reaction with one equivalent of a nucleophile (e.g., an amine) under mild conditions, such as stirring at room temperature in a suitable solvent like ethanol (B145695) or THF, would likely lead to the monosubstituted product, 8-chloro-5-fluoro-4-(substituted)quinazoline.
C8 Substitution: The remaining chlorine atom at C8 would be less reactive and require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or palladium-catalyzed cross-coupling reactions) for its substitution.
This difference in reactivity is key to its utility as a versatile building block. The fluorine atom at the C5 position is generally expected to remain intact under the conditions used for nucleophilic substitution of the chlorine atoms, offering a stable structural element.
Due to the absence of specific research data, providing a data table of detailed findings is not possible.
Mechanistic Elucidation of Reactions Involving 4,8 Dichloro 5 Fluoroquinazoline
Detailed Reaction Mechanisms for Nucleophilic Substitution and Cross-Coupling Reactions
The reactivity of 4,8-dichloro-5-fluoroquinazoline is primarily dictated by the two chlorine substituents on the quinazoline (B50416) core, which are susceptible to displacement by nucleophiles. The positions of these chlorine atoms, at C4 and C8, and the presence of the fluorine atom at C5, significantly influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of this compound. In this two-step addition-elimination mechanism, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.
A critical aspect of SNAr reactions on this substrate is the regioselectivity—that is, whether the incoming nucleophile will replace the chlorine at the C4 or C8 position. Drawing from studies on related 2,4-dichloroquinazolines, the chlorine atom at the C4 position is anticipated to be significantly more reactive towards nucleophiles than the one at C8. nih.govacs.orgnih.govresearchgate.net This heightened reactivity is attributed to the electronic influence of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which makes the C4 carbon more electrophilic. Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline (B46505) have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. acs.orgresearchgate.net This theoretical finding is consistent with experimental observations where nucleophilic substitution occurs preferentially at the C4 position. nih.govnih.gov
For this compound, a similar preference for substitution at the C4 position is expected. The electron-withdrawing nature of the fluorine atom at C5 further enhances the electrophilicity of the quinazoline ring, though its primary effect would be on the adjacent carbon atoms. The chlorine at C8 is part of the benzene (B151609) ring portion of the molecule and is less activated towards nucleophilic attack compared to the C4 chlorine, which is part of the pyrimidine ring and is para to a ring nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds, and are widely used in the synthesis of medicinally important quinazoline derivatives. mdpi.comnih.govresearchgate.netresearchgate.net The general catalytic cycle for a Buchwald-Hartwig amination of this compound with an amine would involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinazoline, forming a Pd(II) intermediate. Given the higher reactivity of the C4-Cl bond, this step is expected to occur selectively at this position.
Ligand Substitution/Amine Coordination: The amine nucleophile coordinates to the palladium center.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the desired amino-substituted quinazoline product is released, and the Pd(0) catalyst is regenerated.
The choice of ligand for the palladium catalyst is crucial for the success of these reactions, especially when dealing with sterically hindered amines. mdpi.comnih.gov
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies specifically for reactions involving this compound are not extensively reported in the available literature. However, general principles of SNAr kinetics can be applied. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form the Meisenheimer complex. Therefore, the reaction rate is expected to be dependent on the concentrations of both the quinazoline substrate and the nucleophile.
The rate of reaction would also be influenced by the nature of the nucleophile, with stronger nucleophiles generally reacting faster. For palladium-catalyzed cross-coupling reactions, the reaction rate is dependent on the concentrations of the substrate, the amine, the catalyst, and the base, as well as the temperature. The specific rate law can be complex and may vary depending on the particular catalytic system and reaction conditions employed.
Investigation of Transition States and Reactive Intermediates
The investigation of transition states and reactive intermediates in reactions of this compound is an area that would benefit from further computational and experimental studies. For SNAr reactions, the key reactive intermediate is the Meisenheimer complex. Spectroscopic techniques such as NMR could potentially be used to detect this intermediate under certain conditions, for example, by using a strong nucleophile and a poor leaving group at low temperatures.
Computational studies, particularly using DFT, have proven to be a valuable tool for elucidating the structures and energies of transition states and intermediates in the reactions of related heterocyclic compounds. acs.orgresearchgate.net Such studies on this compound could provide valuable insights into the reaction pathways, activation energies, and the factors governing regioselectivity. For instance, DFT calculations could model the transition states for nucleophilic attack at both C4 and C8, allowing for a comparison of the activation barriers and a theoretical confirmation of the preferred reaction site.
Influence of Solvent Systems and Catalytic Systems on Reaction Outcomes and Selectivity
The choice of solvent and catalyst system can have a profound impact on the outcome and selectivity of reactions involving this compound.
Solvent Systems
In SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. The choice of solvent can also influence the regioselectivity of the reaction, although the inherent electronic properties of the substrate are typically the dominant factor.
Catalytic Systems
In palladium-catalyzed cross-coupling reactions, the catalytic system, comprising the palladium precursor and a supporting ligand, is of paramount importance. Studies on the palladium-catalyzed amination of 4,8-dichloroquinoline (B1582372) have demonstrated that the choice of ligand can be critical. mdpi.comnih.govresearchgate.netresearchgate.net For instance, bulky and electron-rich phosphine (B1218219) ligands such as BINAP and DavePhos have been successfully used. mdpi.comnih.gov DavePhos was found to be particularly effective for reactions involving sterically hindered amines and for achieving diamination. mdpi.com The base used in these reactions, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), also plays a crucial role in the catalytic cycle.
The following table summarizes the influence of different catalytic systems on the amination of the related 4,8-dichloroquinoline, which can serve as a guide for reactions with this compound.
| Catalyst System | Amine | Outcome | Reference |
| Pd2(dba)3 / BINAP | Less sterically hindered amine | Monoamination at C4 | mdpi.comnih.gov |
| Pd2(dba)3 / DavePhos | Less sterically hindered amine | Diamination | mdpi.com |
| Pd2(dba)3 / BINAP | Sterically hindered amine | No reaction or low yield | mdpi.comnih.gov |
| Pd2(dba)3 / DavePhos | Sterically hindered amine | Monoamination at C4 | mdpi.com |
This data highlights the necessity of carefully selecting the ligand to match the steric demands of the coupling partners to achieve the desired mono- or di-substituted product.
Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For this compound, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure, molecular orbital energies (such as the HOMO and LUMO), and electron density distribution. These calculations reveal the most electron-rich and electron-deficient sites, which are crucial for predicting reactivity.
The stability of the molecule can be assessed by calculating its total energy and vibrational frequencies. The absence of imaginary frequencies confirms that the calculated geometry corresponds to a stable minimum on the potential energy surface. Aromaticity, a key feature of the quinazoline core, can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of both the benzene and pyrimidine rings within the quinazoline scaffold, which is a known feature contributing to the stability of this class of compounds. researchgate.net While specific studies on this compound are not prevalent, the principles are broadly applied to the quinazoline scaffold to rationalize its chemical behavior and stability. researchgate.net
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₃Cl₂FN₂ | nih.gov |
| Molecular Weight | 217.02 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
Prediction of Spectroscopic Signatures (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Computational methods are routinely used to predict spectroscopic data, which aids in the characterization of newly synthesized compounds. The structures of novel quinazoline derivatives are often confirmed using spectroscopic analyses like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). researchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR): Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, it is possible to estimate the chemical shifts relative to a standard (e.g., TMS). These predictions are highly valuable for assigning peaks in experimental spectra and confirming the substitution pattern on the quinazoline ring.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational chemistry can predict the molecular weight of the parent ion with high accuracy. nih.gov Furthermore, fragmentation pathways in mass spectrometry can be investigated by calculating the energies of potential fragment ions, helping to interpret the observed fragmentation patterns. For this compound, the predicted exact mass would be a crucial piece of data for its identification in complex mixtures.
Reaction Pathway Simulations and Energy Profiling
Theoretical chemistry provides the tools to simulate chemical reactions, offering a detailed understanding of reaction mechanisms and kinetics. For this compound, this could involve modeling its synthesis or its reactions with nucleophiles. The synthesis of the quinazoline core often involves cyclization reactions. plos.orgnih.gov
By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and products. The energy difference between reactants and transition states (the activation energy) can be calculated to predict reaction rates. For instance, simulating the nucleophilic substitution at the C4 position of this compound would reveal the energetic profile of the reaction, indicating whether the process is kinetically and thermodynamically favorable. These simulations are instrumental in optimizing reaction conditions, such as temperature and catalyst choice, to improve yields and selectivity in the synthesis of quinazoline derivatives.
Molecular Dynamics Simulations to Understand Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of conformational changes and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with other molecules, such as solvent molecules or a biological target like a protein.
In the context of drug design, MD simulations can be used to analyze the stability of a ligand-protein complex. researchgate.netnih.gov If this compound were to be investigated as a kinase inhibitor, MD simulations could reveal how it binds to the ATP-binding site of the kinase, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, and the conformational dynamics of both the ligand and the protein upon binding. nih.gov These insights are critical for understanding the molecular basis of binding affinity and for designing derivatives with improved potency.
Advanced Computational Design Principles for Quinazoline-Based Compounds
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. mdpi.com Computational design principles are increasingly being used to explore the vast chemical space around this scaffold to discover new therapeutic agents. nih.gov
De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a scaffold or a fragment. youtube.com For the quinazoline core, de novo design algorithms can be used to generate a library of virtual compounds by adding different substituents at various positions (e.g., C2, C4, C5, C8). These algorithms can be guided by a set of rules or a scoring function that evaluates the "drug-likeness" or predicted biological activity of the generated molecules. This approach allows for the systematic exploration of chemical space to identify novel analogues that may have improved properties compared to existing compounds. nih.govnih.govdongguk.edu The goal is to identify synthetically accessible small molecules with high potential affinity for a specific biological target. nih.gov
Generative models, a type of artificial intelligence (AI), have emerged as a powerful tool for molecular design. youtube.comnih.gov These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns from a large dataset of known molecules and then generate new, chemically valid structures. chemrxiv.org
Molecular Docking and Ligand-Receptor Binding Mode Predictions
Computational methods, particularly molecular docking, have become indispensable in the field of medicinal chemistry for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. nih.govnih.gov This in silico technique models the binding of a ligand to the active site of a receptor, providing valuable insights into the binding affinity, orientation, and the non-covalent interactions that stabilize the complex. For quinazoline derivatives, which are known to exhibit a wide range of biological activities, molecular docking is a key tool in rational drug design and in elucidating their mechanism of action at a molecular level. nih.govacs.org
Numerous studies on substituted quinazolines have employed molecular docking to explore their potential as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways and are often implicated in diseases like cancer. nih.govnih.gov These computational analyses help in understanding the structure-activity relationships (SAR) by correlating the structural features of the quinazoline derivatives with their binding efficacy to a specific target. nih.gov
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the well-established precedent of in silico investigations on structurally similar quinazolines allows for a scientifically grounded prediction of its potential interactions and binding modes. nih.govglobalresearchonline.net For instance, studies on other fluoro-substituted quinazolines have highlighted the significant role of the fluorine atom in enhancing binding to the hinge region of kinase active sites. nih.gov The small size of the fluorine atom allows it to participate in favorable interactions without causing steric hindrance. nih.gov
A hypothetical molecular docking study of this compound would likely involve selecting a relevant protein target based on the known pharmacology of similar quinazoline compounds, such as Aurora A kinase, a common target for anticancer drug development. nih.govnih.gov The docking simulation would then predict the most stable binding pose of the molecule within the enzyme's active site and calculate a docking score, which is an estimation of the binding free energy. The lower the energy score, the more favorable the binding affinity.
The predicted binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the receptor. The dichloro and fluoro substitutions on the quinazoline ring of this compound would be expected to play a crucial role in its binding orientation and affinity.
Below is an illustrative data table representing the kind of results that a molecular docking study of this compound against a hypothetical protein kinase target might yield.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Protein Kinase X | -8.5 | Val-25, Ala-47, Leu-98 | Hydrophobic |
| Lys-49, Asp-105 | Hydrogen Bond | ||
| Phe-100 | π-π Stacking | ||
| Tyr-50 | Halogen Bond (with Fluorine) |
It is important to note that such in silico predictions require experimental validation through in vitro and in vivo studies to confirm the actual biological activity. globalresearchonline.net Nevertheless, molecular docking provides a powerful and resource-efficient preliminary step in the drug discovery process, enabling the prioritization of compounds for further investigation. nih.gov
Table of Chemical Compounds
| Chemical Name | CAS Number | Molecular Formula |
| 4,8-Dichloro-5-fluoroquinazoline | 1700297-25-1 | C₈H₃Cl₂FN₂ |
| 2,4-Dichloro-5-fluoroquinazoline (B1452896) | 87611-00-5 | C₈H₃Cl₂FN₂ |
| 2,4-Dichloro-8-fluoroquinazoline | 959237-64-0 | C₈H₃Cl₂FN₂ |
| 2,4-Dinitrochlorobenzene | 97-00-7 | C₆H₃ClN₂O₄ |
| 2,4,6-Trinitrophenol | 88-89-1 | C₆H₃N₃O₇ |
| 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-methylpropanamide | Not Available | C₁₇H₁₇ClN₂O₂ |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | Not Available | C₁₅H₈BrFN₂O₂ |
| 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 | C₇H₃Cl₂FO₂ |
| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | C₄HCl₂FN₂ |
| 5-Fluorouracil | 51-21-8 | C₄H₃FN₂O₂ |
| Phosphorus oxychloride | 10025-87-3 | POCl₃ |
| Thionyl chloride | 7719-09-7 | SOCl₂ |
| 6,8-Dichloro-4-fluoroquinazoline | 19815-13-5 | C₈H₃Cl₂FN₂ |
| 4-Amino-2-chloro-5-fluoropyrimidine | 6281-35-2 | C₄H₃ClFN₃ |
| 2-Alkoxy-5-fluoro-4(3H)-pyrimidinone | Not Available | Varies |
| 2-Phenylquinazoline | 612-83-9 | C₁₄H₁₀N₂ |
| N-Bromosuccinimide | 128-08-5 | C₄H₄BrNO₂ |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd |
| 2-Arylquinazolines | Not Available | Varies |
| N-Halosuccinimides | Not Available | Varies |
| 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones | Not Available | Varies |
| 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-ones | Not Available | Varies |
| 2-Aminobenzophenones | 2835-77-0 | C₁₃H₁₁NO |
| Benzaldehydes | 100-52-7 | C₇H₆O |
| Ammonium (B1175870) acetate | 631-61-8 | C₂H₇NO₂ |
| 4-[N,N-Dimethylamino]pyridine | 1122-58-3 | C₇H₁₀N₂ |
| Benzylamines | 100-46-9 | C₇H₉N |
| Ceric ammonium nitrate | 16774-21-3 | CeH₈N₈O₁₈ |
| tert-Butyl hydroperoxide | 75-91-2 | C₄H₁₀O₂ |
| 2-(2-Aminobenzamido)benzoic acid | 1022-45-3 | C₁₄H₁₂N₂O₃ |
| 3-(2-Carboxyphenyl)-4-(3H)-quinazolinone | 340-09-0 | C₁₅H₁₀N₂O₃ |
| 2-Amino benzamide | 88-68-6 | C₇H₈N₂O |
| 2-Acyl-5-fluoro-4(3H)-pyrimidinone | Not Available | Varies |
| 2-Alkoxy-5-fluoro-4(3H)-pyrimidinones | Not Available | Varies |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | Not Available | C₁₅H₈BrFN₂O₂ |
| Mersicarpine | 509-04-6 | C₂₁H₂₂N₂O₂ |
| Strychnine | 57-24-9 | C₂₁H₂₂N₂O₂ |
| Eburnamonine | 474-00-0 | C₁₉H₂₂N₂O |
| Indole | 120-72-9 | C₈H₇N |
| Benzofuran | 271-89-6 | C₈H₆O |
Structural Modification and Structure Reactivity Relationship Srr Studies of 4,8 Dichloro 5 Fluoroquinazoline Analogues
Rational Design of Quinazoline (B50416) Derivatives Based on the 4,8-Dichloro-5-fluoroquinazoline Scaffold
The rational design of analogues from the this compound scaffold is fundamentally guided by the differential reactivity of its halogenated positions. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C8. This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) in the pyrimidine (B1678525) ring, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.
Chemists exploit this reactivity difference to achieve selective, stepwise modifications. The initial design strategy almost universally involves the selective displacement of the C4-chloro group with a variety of nucleophiles, including amines, alcohols, and thiols. This primary modification introduces a key element of diversity and serves as the foundation for subsequent reactions.
Positional and Substituent Effects on Chemical Reactivity and Molecular Interactions
The chemical reactivity of this compound analogues is profoundly influenced by the nature and position of the substituents.
Positional Effects: As established, the C4 position is the primary site for nucleophilic attack. The introduction of a substituent at C4 directly impacts the reactivity of the C8 position. If the new C4-substituent is electron-donating, it can slightly decrease the reactivity of the C8-chloro group towards further SNAr by increasing the electron density of the ring system. Conversely, an electron-withdrawing group at C4 can enhance the reactivity at C8.
Substituent Effects: The nature of the nucleophile used in the initial substitution at C4 is critical.
Amines: Aliphatic and aromatic amines readily displace the C4-chloro group. The basicity and steric bulk of the amine influence the reaction rate. For example, less hindered primary amines react more readily than bulky secondary amines.
Alkoxides and Thiolates: These strong nucleophiles also efficiently substitute the C4-chloro atom, leading to the formation of ether and thioether linkages, respectively.
Palladium Cross-Coupling: The C8-chloro position is less amenable to SNAr but is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of aryl, alkynyl, and amino groups, respectively, creating carbon-carbon and carbon-nitrogen bonds that are difficult to form otherwise.
The fluorine atom at C5 exerts a significant electronic effect. Its strong electron-withdrawing nature contributes to the electrophilicity of the quinazoline core, thereby activating both the C4 and C8 positions towards substitution compared to a non-fluorinated analogue.
The following table summarizes the typical reactivity observed at each key position of the scaffold.
| Position | Typical Reaction Type | Relative Reactivity | Common Reagents | Resulting Linkage |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | High | Amines, Alcohols, Thiols | C-N, C-O, C-S |
| C8 | Nucleophilic Aromatic Substitution (SNAr) | Low | Requires forcing conditions | C-N, C-O |
| C8 | Palladium-Catalyzed Cross-Coupling | Moderate to High | Boronic acids, Alkynes, Amines | C-C, C-C, C-N |
| C5 | Substitution | Very Low | Generally unreactive | N/A |
Strategies for Diversity-Oriented Synthesis (DOS) of Analogues
Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from a common starting material. The this compound scaffold is well-suited for DOS strategies due to its orthogonal reactivity at the C4 and C8 positions.
A typical DOS approach would involve a divergent synthesis plan:
Core Reaction: A large library of primary amines is reacted with the this compound starting material to generate a diverse set of 4-amino-8-chloro-5-fluoroquinazoline intermediates. This initial step introduces the first point of diversity (R¹).
Divergent Elaboration: The resulting library of intermediates is then split into several portions. Each portion is subjected to a different type of reaction at the C8 position to introduce a second point of diversity (R²).
Pathway A (Suzuki Coupling): A subset of the library is reacted with a variety of boronic acids to install diverse aryl or heteroaryl groups at C8.
Pathway B (Sonogashira Coupling): Another subset is reacted with terminal alkynes to introduce alkynyl moieties.
Pathway C (Buchwald-Hartwig Amination): A third subset undergoes reaction with a different set of amines to create unsymmetrically substituted 4,8-diaminoquinazolines.
Pathway D (SNAr): A final subset could be subjected to harsh SNAr conditions with alkoxides or thiolates.
This divergent strategy, starting from a single, readily available scaffold, allows for the rapid generation of a large and three-dimensionally diverse library of quinazoline analogues, where the properties are tuned by the specific combination of substituents at the C4 and C8 positions.
Correlation between Structural Features and Physicochemical Parameters Relevant to Chemical Transformations
The structural modifications made to the this compound scaffold have a direct and predictable impact on physicochemical parameters that are crucial for chemical transformations, such as solubility and electronic properties.
Solubility: The parent scaffold, being a halogenated aromatic system, has low solubility in polar solvents and moderate solubility in nonpolar organic solvents like dichloromethane (B109758) and chloroform. Introducing substituents dramatically alters this profile.
Appending polar groups, such as morpholine (B109124) or piperazine (B1678402) at the C4 position, significantly enhances solubility in polar organic solvents like methanol, ethanol (B145695), and DMSO. This is critical for ensuring homogeneity during subsequent reaction steps.
Introducing large, nonpolar aryl groups via Suzuki coupling at the C8 position tends to decrease solubility in polar solvents but may improve it in less polar solvents like toluene (B28343) or THF.
Electronic Properties: The electronic nature of the substituents influences the reactivity of the quinazoline core for any subsequent transformations.
The introduction of an electron-donating group (EDG) like an amino group at C4 increases the electron density of the quinazoline ring system. This can make subsequent electrophilic aromatic substitution on an appended aryl ring (if present) easier, but it deactivates the C8 position towards further nucleophilic attack.
Conversely, attaching a strong electron-withdrawing group (EWG) would further decrease the electron density, making the entire system more resistant to oxidation but potentially more susceptible to certain types of reductive transformations.
This relationship allows chemists to fine-tune the properties of intermediates to optimize them for specific reaction conditions. For example, if a subsequent reaction requires a highly polar solvent, a solubilizing group can be intentionally installed in the first synthetic step.
The following table illustrates the general effect of substituent type on solubility.
| Substituent Type at C4/C8 | Example Group | Expected Change in Polarity | Predicted Solubility Effect in Polar Solvents (e.g., Methanol) |
| Small Aliphatic Amines | -NHCH₃ | Moderate Increase | Increase |
| Cyclic Amines | Morpholinyl, Piperazinyl | Significant Increase | Significant Increase |
| Aromatic Amines | -NHPh | Minor Increase | Minor Increase / No Change |
| Aryl Groups (from Suzuki) | Phenyl, Pyridyl | Decrease | Decrease |
| Alkynyl Groups (from Sonogashira) | Phenylethynyl | Significant Decrease | Significant Decrease |
Future Prospects and Emerging Trends in 4,8 Dichloro 5 Fluoroquinazoline Research
Development of Novel, Sustainable, and Environmentally Benign Synthetic Routes
The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. In the context of 4,8-dichloro-5-fluoroquinazoline synthesis, this translates to the development of methods that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Current research efforts are focused on several key areas:
Catalyst and Solvent-Free Synthesis: Researchers are exploring microwave-assisted organic synthesis as a means to conduct reactions without the need for traditional solvents and catalysts. nih.gov This approach not only reduces the environmental impact but can also lead to significantly faster reaction times and higher yields. nih.gov
Atom Economy: The development of synthetic routes with high atom economy is a central tenet of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For quinazoline (B50416) derivatives, this includes nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles. organic-chemistry.org
Use of Greener Reagents and Catalysts: There is a growing interest in replacing hazardous reagents and catalysts with more environmentally friendly alternatives. This includes the use of iodine/potassium iodide for oxidative C-C bond formation and the exploration of bio-based solvents like gluconic acid aqueous solution. nih.govopenmedicinalchemistryjournal.com
Multi-component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly desirable for their efficiency and reduced waste generation. openmedicinalchemistryjournal.com The development of novel MCRs for the synthesis of quinazoline derivatives is an active area of research. openmedicinalchemistryjournal.com
| Synthetic Strategy | Key Features | Environmental Benefits |
| Microwave-Promoted Synthesis | Catalyst- and solvent-free conditions, rapid reaction times. nih.gov | Reduces use of organic solvents, energy efficient. nih.gov |
| Nickel-Catalyzed Annulation | High atom economy, utilizes C-H/N-H bond activation. organic-chemistry.org | Minimizes waste by maximizing atom incorporation. organic-chemistry.org |
| I2/KI-Based Oxidative C-C Bond Construction | Environmentally benign, can be performed on a gram scale. nih.gov | Avoids the use of more toxic heavy metal oxidants. nih.gov |
| Multi-component Reactions (MCRs) | Single-step synthesis from multiple starting materials. openmedicinalchemistryjournal.com | Reduces reaction steps, solvent usage, and waste. openmedicinalchemistryjournal.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. researchgate.netbohrium.com This technology offers numerous advantages for the synthesis of this compound and its derivatives, including:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, significantly reducing the risks associated with highly reactive or hazardous intermediates. bohrium.com
Precise Reaction Control: The ability to precisely control parameters such as temperature, pressure, and reaction time leads to higher yields, improved purity, and better reproducibility. bohrium.com
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, a significant advantage over the complex process of scaling up batch reactions. researchgate.net
Automation and Integration: Flow chemistry platforms can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization. researchgate.netresearchgate.net This allows for high-throughput synthesis and screening of compound libraries. researchgate.net
The integration of automated flow synthesis is expected to accelerate the discovery and development of new drugs based on the this compound scaffold by enabling the rapid and efficient production of a wide range of analogues for biological evaluation. bohrium.comnih.gov
Application of Artificial Intelligence and Machine Learning in Accelerated Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. nih.gov In the context of this compound research, these technologies can be applied in several ways:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel quinazoline derivatives before they are even synthesized. youtube.com This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. youtube.com
Generative Chemistry: Generative models can design entirely new molecules with desired properties, exploring a vast chemical space that would be inaccessible through traditional methods. youtube.com This can lead to the discovery of novel and highly potent compounds based on the this compound core.
Retrosynthesis Prediction: AI tools can assist in planning the synthesis of complex molecules by suggesting optimal synthetic routes, a process known as retrosynthesis. youtube.com This can help chemists to devise more efficient and cost-effective ways to produce this compound and its derivatives.
The synergy between AI, automated synthesis, and high-throughput screening creates a powerful closed-loop system for accelerated drug discovery. researchgate.netyoutube.com
| AI/ML Application | Description | Impact on Research |
| Predictive Modeling | Algorithms predict biological activity and properties of new compounds. youtube.com | Prioritizes promising candidates, reduces unnecessary synthesis. youtube.com |
| Generative Chemistry | AI designs novel molecules with desired characteristics. youtube.com | Expands the accessible chemical space for drug discovery. youtube.com |
| Retrosynthesis Prediction | AI suggests optimal synthetic routes for target molecules. youtube.com | Facilitates more efficient and cost-effective synthesis planning. youtube.com |
Exploration of Unprecedented Reactivity Patterns and Novel Chemical Transformations
While the fundamental reactivity of the quinazoline ring is well-established, there is still much to be explored, particularly with a uniquely substituted compound like this compound. Future research will likely focus on:
Selective Functionalization: Developing methods for the selective functionalization of the C-4 and C-8 positions, taking advantage of the differential reactivity of the two chlorine atoms and the influence of the fluorine atom. This will enable the synthesis of a wider and more diverse range of derivatives.
Novel Cyclization Strategies: Investigating new ways to construct the quinazoline ring system, potentially leading to the discovery of novel scaffolds with unique biological activities.
Late-Stage Functionalization: Developing methods to introduce new functional groups into the this compound molecule at a late stage of the synthesis. This would provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.
The exploration of new reactivity patterns will not only expand the chemical toolbox available to medicinal chemists but also has the potential to lead to the discovery of entirely new classes of drugs derived from the this compound scaffold.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| POCl₃/PCl₅ reflux | POCl₃, PCl₅ | 65 | 98.5 | |
| Microwave-assisted | POCl₃, DMF | 78 | 99.1 | |
| Continuous flow reactor | PCl₅, fluorinating agent | 72 | 97.8 |
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.62 (s, 1H, H-2), δ 8.55 (d, 1H, J=8 Hz, H-7) | |
| ¹⁹F NMR | δ -118.5 (s, F-5) | |
| HRMS | m/z 235.5 [M+H]⁺ (calc. 235.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
